molecular formula C16H18N2O3S B2713805 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide CAS No. 1207028-97-4

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2713805
CAS No.: 1207028-97-4
M. Wt: 318.39
InChI Key: WYXHVUAYFOMVJI-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a phenyl group substituted with a methoxyethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline with thiophene-3-carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxyethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
  • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)furan-3-carboxamide
  • N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)pyrrole-3-carboxamide

Uniqueness

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as enzyme inhibitors.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-8-7-17-15(19)10-12-2-4-14(5-3-12)18-16(20)13-6-9-22-11-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHVUAYFOMVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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